2-(2-Acetylphenyl)-4-(2-methylpropyl)-1,3-oxazol-5(4H)-one
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Overview
Description
2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with an acetylphenyl group and an isobutyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetylbenzoic acid with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The acetyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Acetylphenylboronic acid: Another compound with an acetylphenyl group, used in coupling reactions.
N-(2-acetylphenyl)-4-nitrobenzenesulfonamide: A structurally similar compound with potential biological activities.
Uniqueness
2-(2-Acetylphenyl)-4-isobutyloxazol-5(4H)-one is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62100-39-4 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2-acetylphenyl)-4-(2-methylpropyl)-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H17NO3/c1-9(2)8-13-15(18)19-14(16-13)12-7-5-4-6-11(12)10(3)17/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
YQDUEBIRYXINDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)OC(=N1)C2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
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